molecular formula C15H10BrF3N6 B10942879 2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10942879
M. Wt: 411.18 g/mol
InChI Key: KEHIUMHKDSRFPY-UHFFFAOYSA-N
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Description

2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions that include the formation of the pyrazole ring, the triazoloquinazoline core, and the introduction of substituents. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Formation of the Triazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminobenzonitriles and hydrazine derivatives.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline stands out due to its unique combination of a pyrazole ring and a triazoloquinazoline core, along with the presence of bromo, methyl, and trifluoromethyl substituents

Properties

Molecular Formula

C15H10BrF3N6

Molecular Weight

411.18 g/mol

IUPAC Name

2-[[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C15H10BrF3N6/c1-8-12(16)13(15(17,18)19)23-24(8)6-11-21-14-9-4-2-3-5-10(9)20-7-25(14)22-11/h2-5,7H,6H2,1H3

InChI Key

KEHIUMHKDSRFPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NN3C=NC4=CC=CC=C4C3=N2)C(F)(F)F)Br

Origin of Product

United States

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